(1R)-1-(3-Fluoro-4-methylphenyl)propylamine
Overview
Description
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a useful research compound. Its molecular formula is C10H15ClFN and its molecular weight is 203.68 g/mol. The purity is usually 95%.
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Biological Activity
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with various receptors and enzymes, making it a potential candidate for therapeutic applications, particularly in the treatment of neurological disorders.
The compound possesses a propylamine backbone with a fluorinated aromatic ring, which contributes to its unique biological properties. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to target proteins.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound has shown the ability to bind to neurotransmitter receptors, influencing neurotransmission pathways. This includes potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological function.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can alter physiological responses and disease processes.
Biological Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuropharmacological Effects : Research indicates that this compound can modulate neurochemical pathways, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders. Its structural similarity to known psychoactive compounds suggests it may exhibit similar pharmacological profiles .
- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. These assessments include reproductive toxicity studies in animal models, which aim to determine any adverse effects on reproductive health .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the aromatic ring can significantly impact the compound's biological activity. For example, substituents on the phenyl ring can enhance receptor binding affinity or alter enzyme inhibition potency .
Case Studies
Several case studies highlight the practical implications of this compound:
- Study on TRPV1 Antagonism : A study demonstrated that analogs of this compound could effectively antagonize TRPV1 receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management therapies .
- Pharmacokinetics : Research into the pharmacokinetic properties indicates that this compound has favorable absorption characteristics, making it a viable candidate for oral administration in therapeutic settings .
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C12H16F |
Molecular Weight | 195.26 g/mol |
Binding Affinity | Varies with target receptor (specific studies needed) |
Toxicity Level | Low to moderate (depends on dosage and route) |
Primary Applications | Neurological disorders, pain management |
Properties
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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